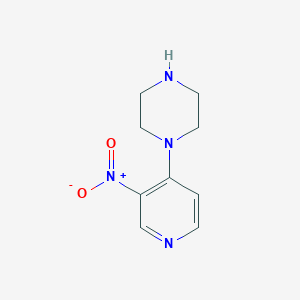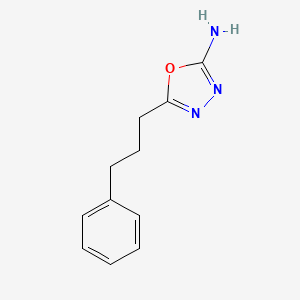![molecular formula C9H8N2O2S B1438192 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1098349-47-3](/img/structure/B1438192.png)
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Overview
Description
“2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide” is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.23702 . It is a derivative of furan and thiazole .
Molecular Structure Analysis
The molecular structure of “2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide” consists of a furan ring and a thiazole ring connected by an acetamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Scientific Research Applications
Application 1: Anticancer Activity
- Summary of Application : This compound has been studied for its potential anticancer activity . Specifically, it has been synthesized as part of new acyclic sugar derivatives incorporating furan and/or 1,3,4-thiadiazole ring systems .
- Methods of Application : The compound was synthesized by reacting the corresponding hydrazide with different aldose sugars. This formed hydrazones, which were then subjected to heterocyclization to afford the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .
- Results or Outcomes : The synthesized compounds were studied against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1). High activities were revealed by compounds 3, 12 and 14 with IC 50 values near to that of the reference drug doxorubicin .
Application 2: Antibacterial and Antifungal Activity
- Summary of Application : Triazoles and their derivatives, which can include furan derivatives, have been proven to be effective bactericides, pesticides, and fungicides .
Application 3: Anti-inflammatory and Antihypertensive Activity
- Summary of Application : Some furan derivatives have shown anti-inflammatory and antihypertensive properties .
Application 4: Antiviral Activity
- Summary of Application : Substituted furans can be employed as building blocks for formation of naturally occurring metabolites and various substituted furans used as pharmaceutical agents . Furan containing compounds gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior .
Application 5: Antidiabetic Activity
- Summary of Application : Some furan-2-carbohydrazides have demonstrated promising activity as orally active glucagon receptor antagonists .
Application 6: Analgesic Activity
Safety And Hazards
properties
IUPAC Name |
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)4-6-5-14-9(11-6)7-2-1-3-13-7/h1-3,5H,4H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGFDBFEPNOWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



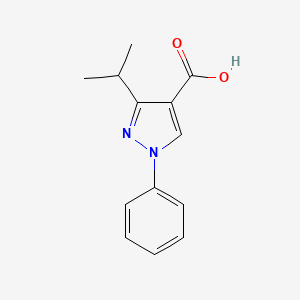
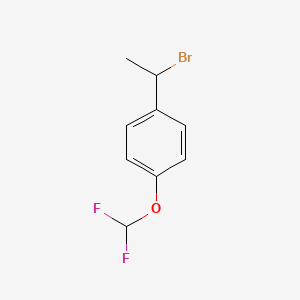
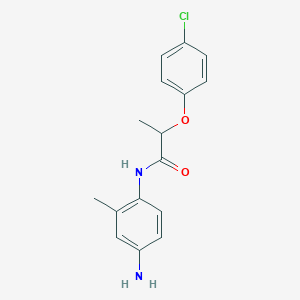
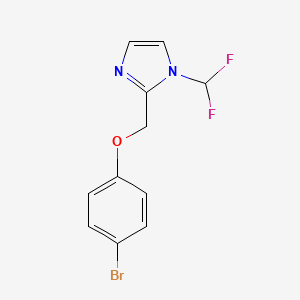
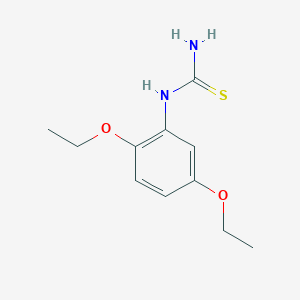
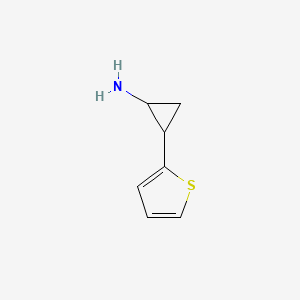
![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)
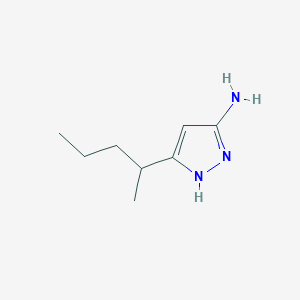
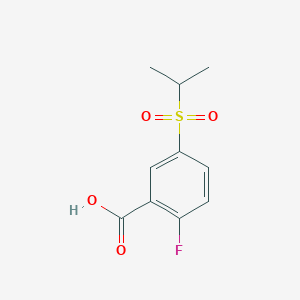
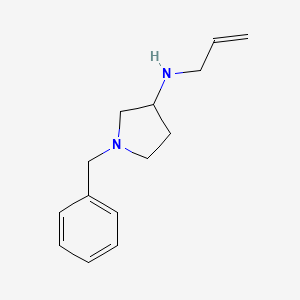
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)

